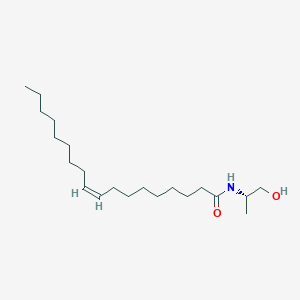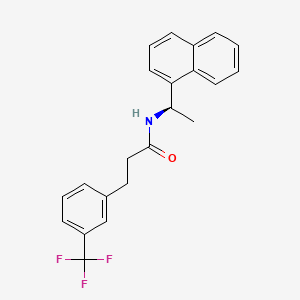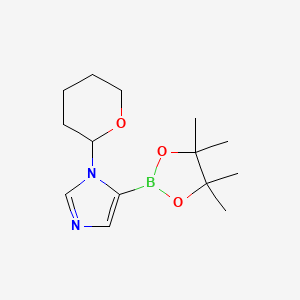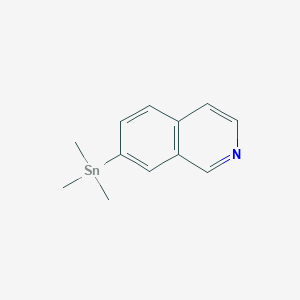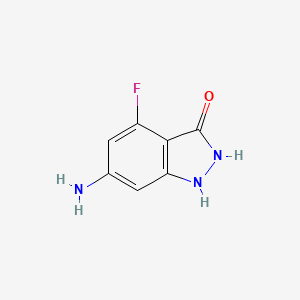
6-Amino-4-fluoro-1H-indazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-fluoro-1H-indazol-3-ol, also known as 6-Amino-4-fluoro-1H-indazole-3-ol or 6-Amino-4-fluoroindazole, is a synthetic organic compound with a molecular formula of C7H6FN3O. It is a colorless solid that is soluble in water and polar organic solvents. This compound has been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
DAAO Inhibition for Schizophrenia Treatment
6-Amino-4-fluoro-1H-indazol-3-ol derivatives have been identified as potent inhibitors of d-amino acid oxidase (DAAO), a promising target in the treatment of schizophrenia. Inhibition of DAAO increases brain d-serine levels, contributing to NMDA receptor activation. These derivatives, specifically 6-fluoro-1H-indazol-3-ol, demonstrated significant potential in increasing plasma d-serine levels in vivo, indicating their applicability in developing drug candidates for schizophrenia treatment (Szilágyi et al., 2018).
Antitumor Activity
Several studies have synthesized and evaluated derivatives of this compound for their antitumor activity. These compounds have shown inhibitory effects on the proliferation of various cancer cell lines, demonstrating their potential as anticancer agents. Notably, 6-substituted amino-1H-indazole derivatives have been synthesized and found to exhibit potent antiproliferative activity across multiple human cancer cell lines, suggesting their efficacy in cancer treatment (Hao et al., 2017); (Ngo Xuan Hoang et al., 2022).
Chemical Sensing and Environmental Monitoring
The development of chemical sensors for environmental and biological analyte detection is another significant application. Compounds derived from this compound have been utilized in the creation of optical chemosensors, capable of selectively detecting ions like Fe3+ in mixed aqueous media. These findings highlight the role of these derivatives in environmental monitoring and biological studies (Saleem et al., 2015).
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound derivatives. These compounds have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, underscoring their potential in developing new antimicrobial agents (Yakaiah et al., 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . They have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and modulate the activity of their target proteins . This interaction with the targets leads to changes in the cellular processes controlled by these proteins.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
One study showed that a series of indazole derivatives exhibited inhibitory activities against human cancer cell lines . This suggests that 6-Amino-4-fluoro-1H-indazol-3-ol may have similar effects.
Biochemische Analyse
Biochemical Properties
6-Amino-4-fluoro-1H-indazol-3-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes . The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating the p53/MDM2 pathway and inhibiting Bcl2 family members . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, this compound can inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and alter the levels of certain metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
6-amino-4-fluoro-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,9H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPNYWYDYDFKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646214 |
Source


|
| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-09-2 |
Source


|
| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
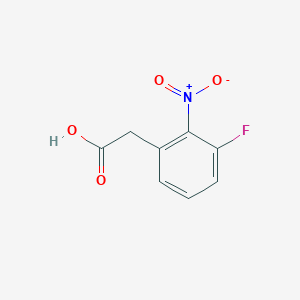
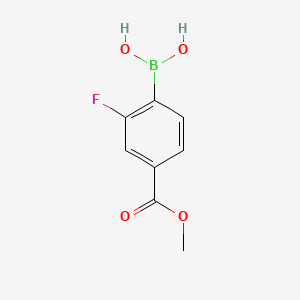
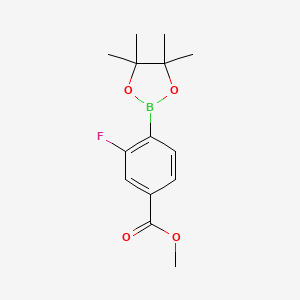

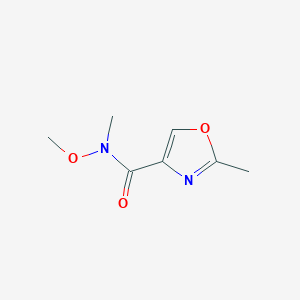

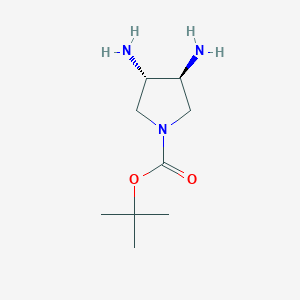
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)
